Irgacure 754

Overview

Description

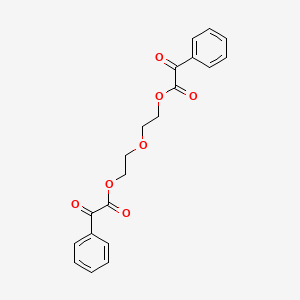

Irgacure 754 (CAS 211510-16-6) is a liquid photoinitiator developed by BASF, widely used in UV-curable systems. It is a mixture of oxy-phenyl-acetic acid derivatives, specifically Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester . Key properties include:

- Physical State: Pale yellow liquid with a density of 1.22 g/mL and viscosity of 84 mPa·s at 20°C .

- UV Absorption Peaks: 255 nm and 325 nm (in methanol), enabling efficient activation under UV-A and UV-B light .

- Applications: Primarily used in low-yellowing, transparent coatings for wood, plastics, and water-based UV systems .

Its advantages include low post-cure yellowing, minimal residual odor, and balanced curing efficiency with reduced exothermicity . These traits make it ideal for high-clarity applications, such as white plastic substrates and UV varnishes .

Biological Activity

Irgacure 754, a member of the Irgacure family of photoinitiators, is widely utilized in various applications, particularly in the fields of photopolymerization and biomedical engineering. This article explores the biological activity of this compound, detailing its mechanisms, cytotoxicity, and potential applications.

This compound is a type I photoinitiator that undergoes photolysis upon exposure to UV light, generating free radicals that initiate polymerization reactions. The compound is characterized by its ability to absorb UV light efficiently, leading to the formation of reactive species that can crosslink polymers or react with biological molecules.

Chemical Structure

The structural formula of this compound includes a benzyl group attached to a ketone, which is crucial for its photoinitiating properties. This structure allows for effective absorption of UV light, facilitating the cleavage necessary for radical formation.

Cytotoxicity Studies

Research has indicated varying degrees of cytotoxicity associated with this compound. A comparative study involving several photoinitiators highlighted that this compound exhibits a cytotoxic profile that is dependent on concentration and exposure duration.

Table 1: Cytotoxicity of Various Photoinitiators

| Photoinitiator | LC50 (mmol/L) | Remarks |

|---|---|---|

| This compound | 2.5 | Moderate toxicity observed in fibroblast cells |

| Irgacure 2959 | 2.8 | Comparable toxicity levels |

| Irgacure 184 | 1.5 | Higher toxicity noted |

Data from various studies indicate that as the concentration of this compound increases, so does its cytotoxic effect on cell lines such as mouse fibroblast L929 cells .

Biocompatibility and Biomedical Applications

This compound has been investigated for its potential in biomedical applications, particularly in tissue engineering and regenerative medicine. Its ability to form hydrogels upon UV exposure makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

Case Study: Hydrogel Applications

A study demonstrated the use of this compound in creating hydrogels for cartilage tissue engineering. The hydrogels exhibited favorable mechanical properties and biocompatibility, promoting cell adhesion and proliferation.

- Methodology : The hydrogels were synthesized using a mixture of acrylate-based monomers and this compound as a photoinitiator.

- Results : Cell viability assays showed over 80% viability after 72 hours of incubation with fibroblast cells.

Photodegradation Concerns

While this compound shows promise in various applications, concerns regarding its photodegradation during UV exposure have been raised. Photodegradation can lead to the generation of toxic by-products, which may compromise biocompatibility.

Table 2: Photodegradation Products

| By-Product | Toxicity Level | Impact on Cells |

|---|---|---|

| Benzaldehyde | Moderate | Cytotoxic effects observed |

| Acetic acid | Low | Minimal impact on cell viability |

Studies indicate that careful control of UV exposure time is essential to minimize degradation and ensure safety in biomedical applications .

Q & A

Basic Research Questions

Q. What are the optimal UV wavelength ranges and curing conditions for Irgacure 754 in acrylate-based photopolymerization?

this compound exhibits absorption peaks at 255 nm and 325 nm in methanol , making it suitable for UV-A (320–400 nm) and UV-B (280–320 nm) curing systems. For experimental design, use light sources emitting within these ranges (e.g., mercury lamps). Standard curing parameters include irradiance of 10–50 mW/cm² and exposure times of 1–10 seconds, depending on film thickness (5–200 μm) and monomer reactivity . Calibrate radiometers to monitor UV intensity during trials.

Q. How does this compound balance curing efficiency with low exotherm and minimal odor in thin-film applications?

this compound’s phenylglyoxylate structure enables efficient radical generation while reducing volatile byproducts. For thin films (5–20 μm), use 2–4% (w/w) initiator concentration to achieve full crosslinking without excessive heat generation . Monitor exotherm using differential scanning calorimetry (DSC) and quantify residual odor via headspace gas chromatography (GC-MS). Compare with initiators like Irgacure 184, which may exhibit higher exotherm .

Q. What formulation adjustments are needed to incorporate this compound into water-based UV-curable systems?

Due to its liquid form and moderate hydrophilicity, this compound can be dispersed in water-based acrylate emulsions using surfactants (e.g., Tween 80) at 0.1–0.5% (w/w). Pre-mix with co-solvents like ethanol (5–10%) to enhance solubility . Validate colloidal stability via dynamic light scattering (DLS) and test curing efficiency under humidity-controlled conditions (40–60% RH) to avoid phase separation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s resistance to post-cure yellowing in transparent coatings?

this compound minimizes yellowing by reducing benzoyl radical recombination, a common source of chromophores. Spectroscopic analysis (UV-Vis and FTIR) shows lower absorbance in the 400–500 nm range compared to α-hydroxyketone initiators like Irgacure 184 . For accelerated aging tests, expose cured films to UV-B radiation (0.5 W/m², 100 hours) and quantify yellowing index (Δb) using a spectrophotometer. Pairing with hindered amine light stabilizers (HALS, e.g., Tinuvin 292) further suppresses degradation .

Q. How do synergistic effects between this compound and Type II photoinitiators enhance deep-layer curing in high-opacity composites?

Combine this compound (1–2%) with Type II initiators (e.g., ITX or DETX) at 0.5–1% (w/w) to exploit hydrogen-abstraction mechanisms, improving penetration in pigmented systems. Use photo-DSC to measure polymerization depth profiles. For example, in TiO₂-filled coatings (20% pigment load), this blend increases cure depth by 30–40% compared to this compound alone . Optimize ratios using a response surface methodology (RSM) to balance surface and bulk curing.

Q. What experimental strategies resolve contradictions in reported curing efficiencies of this compound across different monomer matrices?

Discrepancies arise from monomer polarity and viscosity effects. For hydrophobic monomers (e.g., lauryl acrylate), increase this compound concentration to 3–4% (w/w) and add 1–2% (w/w) hexanediol diacrylate (HDDA) as a reactive diluent. In polar systems (e.g., hydroxyethyl acrylate), reduce oxygen inhibition by purging with nitrogen during curing. Validate via real-time Fourier-transform infrared spectroscopy (RT-FTIR) to track conversion rates .

Q. How does this compound’s crystallization during storage impact its photochemical activity, and how can this be mitigated?

Prolonged storage below 20°C induces crystallization, altering dissolution kinetics. Re-dissolve crystallized material by warming to 30°C with gentle agitation . Test post-recovery activity using UV-Vis spectroscopy to confirm absorption profiles remain unchanged. For long-term stability, store in amber containers under nitrogen atmosphere at 25°C ± 5°C .

Q. Methodological Notes for Data Interpretation

- UV Dose Calculation : Use the formula UV Dose (mJ/cm²) = Irradiance (mW/cm²) × Exposure Time (s) to standardize curing conditions .

- Yellowing Quantification : Measure Δb values with a spectrophotometer (ASTM E313) and correlate with initiator concentration using linear regression .

- Radical Lifetime Analysis : Employ electron paramagnetic resonance (EPR) to compare this compound’s radical persistence against benchmark initiators .

Comparison with Similar Compounds

Chemical Class and Physical Properties

Irgacure 754 belongs to the benzoylformate ester class , distinguishing it from other photoinitiators like α-hydroxyketones (e.g., Irgacure 184, 2959) and acylphosphine oxides (e.g., Irgacure 819). Key comparisons:

| Parameter | This compound | Irgacure 184 | Irgacure 819 | Irgacure 907 |

|---|---|---|---|---|

| Chemical Class | Benzoylformate ester | α-Hydroxyketone | Bisacylphosphine oxide | α-Aminoketone |

| Physical State | Liquid | Solid | Solid | Solid |

| UV Peaks (nm) | 255, 325 | 246, 332 | 295, 370 | 306, 370 |

| Yellowing Tendency | Low | Moderate | Low | Moderate |

| Odor | Low | Moderate | Low | High |

| Typical Use Cases | Transparent coatings, water-based systems | Deep-section curing, pigmented systems | Thick coatings, fast curing | Colored systems, surface curing |

Synergy with Other Photoinitiators

This compound is often blended with TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or Irgacure 127 (α-hydroxyketone) to enhance deep curing or surface hardening . For example, in holographic photopolymers, combining this compound with nanoparticles (e.g., SiO₂) improves diffraction efficiency by 2.25× compared to standalone systems .

Research Findings and Practical Considerations

- Optimal Formulations : In bio-based epoxy resin systems, 3% this compound with 80% Infu Green 810 and 17% dodecyl acrylate achieved superior mechanical strength and compliance with industrial standards for water-release capsules .

- Storage and Handling : this compound requires storage at 20–40°C to prevent crystallization. Crystallized material can be redissolved at 30°C with stirring .

- Limitations : While effective in thin films (5–20 μm), higher concentrations (4%) may cause viscosity challenges in thick coatings (>200 μm), where Irgacure 819 is preferred .

Preparation Methods

General Principles in the Preparation of Irgacure 754

The preparation of this compound involves organic synthesis methods tailored to produce a compound with high purity and photoinitiating efficiency. The key steps typically include:

- Synthesis of the core benzyl ketone structure : This is essential for the photoinitiator’s ability to undergo photolysis and generate free radicals.

- Functional group modifications : To optimize solubility and photoreactivity, hydroxyl or other polar groups may be introduced.

- Purification : The final product is purified to achieve high purity (typically ≥95%) to ensure consistent performance.

While specific industrial synthesis routes are proprietary, the preparation generally involves controlled condensation reactions and oxidation steps to form the benzyl ketone moiety critical for photoinitiation.

Photoinitiator Formulation Considerations Affecting Preparation

The preparation of this compound is closely linked to its formulation for practical use. Key factors influencing preparation include:

- Photoinitiator concentration : Optimization is needed to balance curing speed and depth. Too little initiator leads to incomplete curing, while excess can absorb UV light excessively, hindering through cure.

- Compatibility with sensitizers and co-initiators : Formulations often include amines, thiols, or photosensitizers to enhance initiation efficiency. These additives influence the chemical environment and may require specific preparation conditions to ensure stability and performance.

- Wavelength absorption properties : this compound absorbs longer UV wavelengths (350 nm to >400 nm), making it suitable for through cure applications. The preparation must ensure the compound’s structure supports this absorption profile.

Detailed Preparation Methods from Literature and Research

Although explicit step-by-step synthetic procedures for this compound are limited in public literature due to proprietary reasons, the following insights are drawn from research on photoinitiator preparation and analogous compounds:

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| 1. Synthesis of benzyl ketone intermediate | Condensation of benzyl derivatives with ketone precursors | Controlled temperature (e.g., 0-25°C), inert atmosphere | Ensures correct ketone placement for photoreactivity |

| 2. Introduction of hydroxyl groups or other solubilizing moieties | Functionalization via hydroxylation or etherification | Use of mild oxidizing agents or nucleophilic substitution | Enhances solubility and photoinitiator efficiency |

| 3. Purification | Crystallization or chromatography | Solvent selection critical (e.g., ethyl acetate, hexane) | Achieves ≥95% purity necessary for consistent performance |

| 4. Quality control | Spectroscopic analysis (UV-Vis, NMR) and purity assays | UV-Vis to confirm absorption peaks; HPLC for purity | Confirms photoinitiator identity and function |

This general approach aligns with the preparation of other benzyl ketone-based photoinitiators such as Irgacure 184 and Irgacure 2959, which share similar structural features.

Research Findings on Preparation and Performance

- Photoinitiator Packages : this compound is often prepared and used as part of a photoinitiator package that includes synergists like amines or thiols to improve curing speed and depth.

- Optimization Studies : Experimental studies show that the concentration and purity of this compound directly affect the curing kinetics and final polymer properties. Ladder studies, where photoinitiator concentration is varied systematically, are used to optimize formulations.

- Solubility Enhancements : Modifications to increase water solubility, such as hydroxyl group incorporation, have been explored in related photoinitiators to broaden application scope, suggesting similar strategies may apply to this compound preparation.

Summary Table: Key Preparation Parameters of this compound

| Parameter | Typical Range/Value | Impact on Preparation and Performance |

|---|---|---|

| Purity | ≥ 95% | Ensures consistent photoinitiation and reduces impurities that may inhibit curing |

| Molecular Weight | 370.4 g/mol | Confirms correct molecular structure |

| UV Absorption Peak | 350–400+ nm | Critical for selecting appropriate UV light sources for curing |

| Photoinitiator Concentration in Formulation | 0.05% to 1% (w/v) | Affects curing speed and depth; optimized by ladder studies |

| Functional Groups | Benzyl ketone, hydroxyl | Influence solubility and photoreactivity |

Properties

IUPAC Name |

2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOCEWASVZHBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905009 | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211510-16-6 | |

| Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.